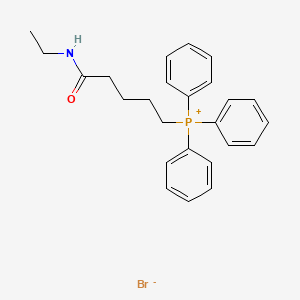
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide
Vue d'ensemble
Description
Triphenylphosphonium compounds are often used in the field of medicinal chemistry due to their ability to target mitochondria . They are effective in delivering drugs and probes to the mitochondria because of their lipophilic character, which allows them to readily cross membranes, and their large cationic radius, which enables mitochondrial uptake due to the mitochondria’s negative membrane potential .
Synthesis Analysis
The synthesis of triphenylphosphonium compounds often involves the use of para-substituted triphenylphosphine . For example, one method involves dissolving para-substituted triphenylphosphine in toluene, adding 1-bromobutane, and stirring the reaction at a specific temperature for a specific time under a reflux condenser .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium compounds is characterized by a phosphonium ion (P+) attached to three phenyl rings . Structural modifications to the phenyl rings can affect the properties of the compound. For instance, decreasing the electron density on the phosphorus atom can prevent the dissipation of the mitochondrial membrane potential .
Applications De Recherche Scientifique
Analytical Chemistry Applications
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), a derivative, serves as a precolumn derivatization reagent for amino acid analysis in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). It enhances the detection sensitivity for amino acids significantly, allowing for sub-femtomole level detection. This sensitivity boost (approximately 500-fold for derivatized amino acids) aids in the high-efficiency analysis of biological samples, showcasing the compound's utility in sensitive analytical applications (Inagaki & Toyo’oka, 2012).
Organic Synthesis Enhancements
In organic chemistry, derivatives of triphenylphosphonium bromide, including those related to "(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide," are utilized in various synthesis reactions. They play crucial roles in the formation of novel compounds through reactions such as the Wittig reaction, offering pathways to synthesize complex molecules. For instance, the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate via Wittig reaction demonstrates the utility of these derivatives in constructing molecules with potential biological activity (Vostrikov et al., 2010).
Material Science and Nanotechnology
Triphenylphosphonium derivatives are also applied in material science, particularly in the synthesis and modification of nanoparticles and dendrimers. For example, the surface conjugation of triphenylphosphonium to poly(amidoamine) dendrimers targets these dendrimers to mitochondria, indicating potential applications in targeted drug delivery and imaging within biological systems. This modification enhances the dendrimers' cellular uptake and mitochondrial targeting, suggesting its utility in designing more effective therapeutic agents (Biswas et al., 2012).
Safety And Hazards
Orientations Futures
Future research on triphenylphosphonium compounds is likely to focus on their potential use in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic diseases, and cancer . There is also interest in developing new triphenylphosphonium-based compounds with improved properties .
Propriétés
IUPAC Name |
[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMDSXEQYKHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

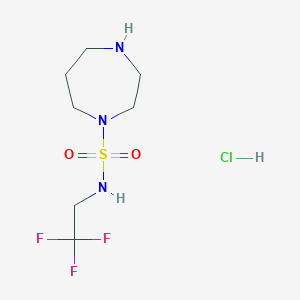
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)
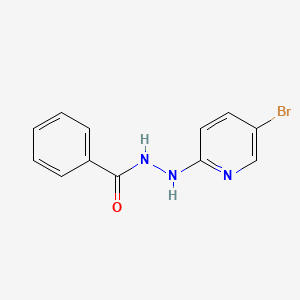
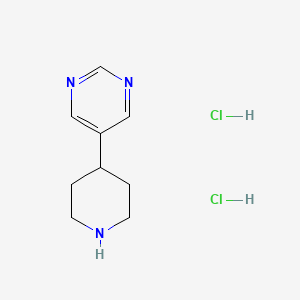
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
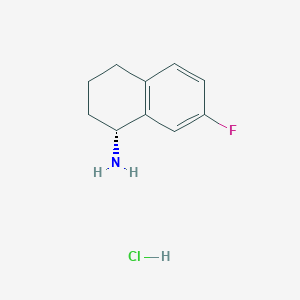
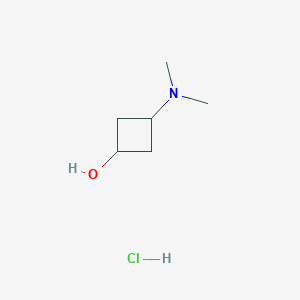
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)

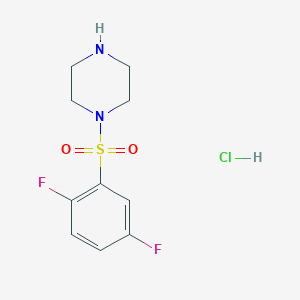
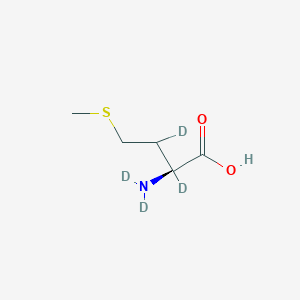
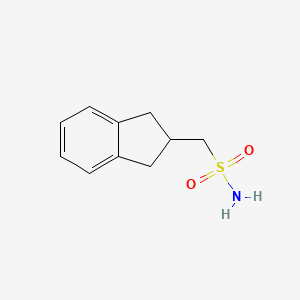
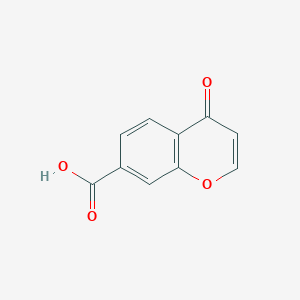
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)